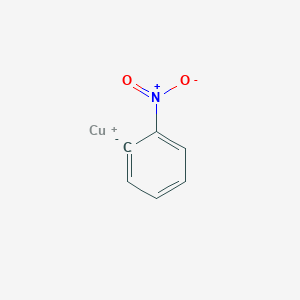
1-(Hex-1-EN-1-YL)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hex-1-EN-1-YL)naphthalene is an organic compound that belongs to the class of naphthalenes Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hex-1-EN-1-YL)naphthalene can be synthesized through various organic reactions. One common method involves the Friedel-Crafts alkylation of naphthalene with hex-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of hex-1-en-1-yne followed by cyclization to form the naphthalene ring. This method ensures high yield and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Hex-1-EN-1-YL)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the hex-1-en-1-yl group to a single bond, forming hexyl-naphthalene.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur at the naphthalene ring, leading to the formation of nitro and sulfonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation and concentrated nitric acid for nitration.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Hexyl-naphthalene.
Substitution: Nitro-naphthalene and sulfonic acid derivatives.
Scientific Research Applications
1-(Hex-1-EN-1-YL)naphthalene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Hex-1-EN-1-YL)naphthalene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the naphthalene ring acts as a nucleophile. Additionally, the hex-1-en-1-yl group can participate in reactions involving the double bond, such as hydrogenation and oxidation. These reactions can lead to the formation of various derivatives with distinct biological and chemical properties.
Comparison with Similar Compounds
1-(Hex-1-EN-1-YL)benzene: Similar structure but with a single benzene ring instead of a naphthalene ring.
1-(Hex-1-EN-1-YL)anthracene: Contains three fused benzene rings, offering different chemical properties.
1-(Hex-1-EN-1-YL)phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness: 1-(Hex-1-EN-1-YL)naphthalene is unique due to its specific combination of a hex-1-en-1-yl group with a naphthalene ring. This structure imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
61153-40-0 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-hex-1-enylnaphthalene |
InChI |
InChI=1S/C16H18/c1-2-3-4-5-9-14-11-8-12-15-10-6-7-13-16(14)15/h5-13H,2-4H2,1H3 |
InChI Key |
BLWDZJLHYHNVJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


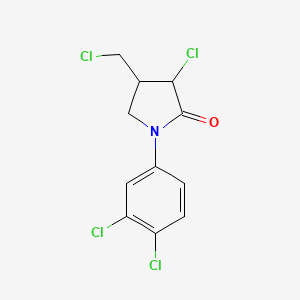
![2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene](/img/structure/B14596484.png)
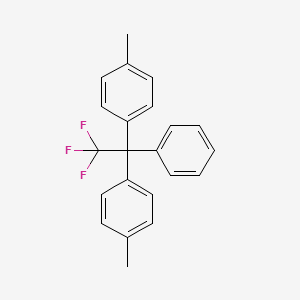
![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596507.png)
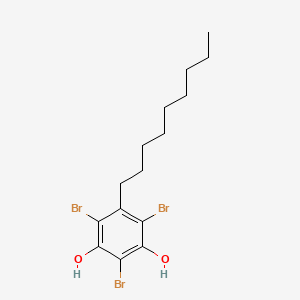
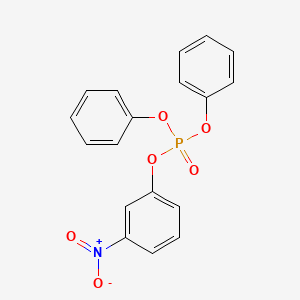
![Octahydro-3H-imidazo[1,5-a]azepine-3-thione](/img/structure/B14596533.png)
![2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14596538.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596542.png)
![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)
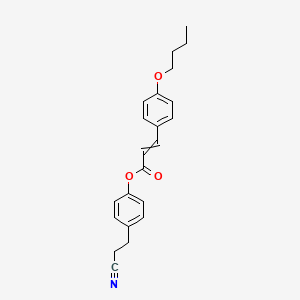
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)

